molecular formula C14H18N2O3 B1442832 tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate CAS No. 1443979-82-5

tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate

Cat. No.: B1442832
CAS No.: 1443979-82-5
M. Wt: 262.3 g/mol
InChI Key: HHQQGOCWAXPQEQ-UHFFFAOYSA-N
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Description

“tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate” is a chemical compound with the CAS Number: 1443979-82-5 . It has a molecular weight of 262.31 . The IUPAC name for this compound is tert-butyl (2-oxo-1-phenylazetidin-3-yl)carbamate .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C14H18N2O3/c1-14(2,3)19-13(18)15-11-9-16(12(11)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Preparation and Reaction Studies : This compound has been used in the preparation and study of specific reactions in organic synthesis. For example, its derivatives have been utilized in Diels-Alder reactions, a type of chemical reaction used to produce cyclic compounds (Padwa, Brodney, & Lynch, 2003). Additionally, its synthesis through asymmetric Mannich reactions has been explored, demonstrating its application in creating chiral compounds, which are crucial in drug development and other areas of chemistry (Yang, Pan, & List, 2009).

  • Advanced Synthesis Techniques : The compound and its derivatives have been synthesized using advanced techniques like thionyl chloride-mediated synthesis. This method offers advantages in terms of simplicity, cost efficiency, yield, and purification procedures (Li et al., 2015).

  • Photoredox-Catalyzed Reactions : It has also been used in photoredox-catalyzed reactions, such as the amination of o-hydroxyarylenaminones. These reactions are significant for constructing complex molecules under mild conditions, thereby broadening the applications of photocatalyzed protocols (Wang et al., 2022).

  • Crystal Structure Analysis : Studies have also focused on analyzing the crystal structures of its derivatives, enhancing our understanding of molecular interactions and stability in solid forms (Baillargeon et al., 2017).

  • Natural Product Synthesis : The synthesis of tert-butyl carbamate derivatives has been studied in the context of natural product synthesis. For instance, the synthesis of intermediates for jaspine B, a natural product with cytotoxic activity, has been explored (Tang et al., 2014).

  • Chemoselective Transformations : Research has been conducted on the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, highlighting the versatility of tert-butyl carbamate derivatives in organic synthesis (Sakaitani & Ohfune, 1990).

Biochemical Analysis

Biochemical Properties

Tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The compound’s azetidinone ring is particularly important for its binding affinity to specific enzyme active sites, influencing the enzyme’s activity and overall biochemical reaction .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization . Additionally, it may affect cell signaling pathways by interacting with key signaling proteins, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s azetidinone ring allows it to fit into the active sites of certain enzymes, either inhibiting or activating their function. This interaction can lead to changes in enzyme activity, which in turn affects downstream biochemical pathways and gene expression . Additionally, the compound may interact with transcription factors, influencing the transcription of specific genes and altering cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal biochemical processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can influence the rate of metabolic reactions, leading to changes in the levels of key metabolites . Additionally, the compound may affect the activity of cofactors, further modulating metabolic pathways and cellular energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution within tissues can affect its overall biochemical activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

tert-butyl N-(2-oxo-1-phenylazetidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)15-11-9-16(12(11)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQQGOCWAXPQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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